molecular formula C5H6N4O2 B1313832 3-Hydrazinyl-2-nitropyridine CAS No. 57115-43-2

3-Hydrazinyl-2-nitropyridine

Cat. No. B1313832
CAS RN: 57115-43-2
M. Wt: 154.13 g/mol
InChI Key: YNLZQSXUZWRKPF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Hydrazinyl-2-nitropyridine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Scientific Research Applications

  • Organic Synthesis and Catalysis

    • Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
    • The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .
    • 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • This process has high regioselectivities and yields, affording a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Development of New Drugs and Therapies

    • 3-Hydrazinyl-2-nitropyridine has been studied for its potential use in the development of new drugs and therapies.
  • Nonlinear Optics and Optical Limiting Applications

    • 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .
    • The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .
    • The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .
    • The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² .
  • Proteomics Research

    • 2-Hydrazinyl-3-nitropyridine, a biochemical similar to 3-Hydrazinyl-2-nitropyridine, has been used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Synthesis of Imidazopyridines

    • From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Imidazopyridines are a class of drugs with a wide range of pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects .
  • Synthesis of 2-Substituted-5-Nitropyridines

    • From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized . These compounds could have potential applications in various fields, including medicinal chemistry .
  • Synthesis of Nitropyridines

    • Nitropyridines, including 3-nitropyridine, are used in organic synthesis . They can be obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .
  • Biochemical for Proteomics Research

    • 2-Hydrazinyl-3-nitropyridine, a biochemical similar to 3-Hydrazinyl-2-nitropyridine, has been used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Synthesis of Imidazopyridines

    • From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Imidazopyridines are a class of drugs with a wide range of pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects .

Safety And Hazards

While specific safety and hazard information for 3-Hydrazinyl-2-nitropyridine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemicals .

properties

IUPAC Name

(2-nitropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZQSXUZWRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482331
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-2-nitropyridine

CAS RN

57115-43-2
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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